molecular formula C19H17N3O4 B11424710 N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11424710
M. Wt: 351.4 g/mol
InChI Key: YQJQHSBQDOQTFQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a pyrazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Pyrazole Formation: The pyrazole ring is formed through the condensation of hydrazines with 1,3-diketones.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The benzodioxole and methoxyphenyl groups can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxole and pyrazole moieties are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted 3-aryloxy-2-hydroxypropanamines

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the benzodioxole and pyrazole moieties, which are less commonly found together in a single molecule. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-24-14-4-2-3-13(8-14)15-9-16(22-21-15)19(23)20-10-12-5-6-17-18(7-12)26-11-25-17/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

YQJQHSBQDOQTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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